3-Methoxy-5-nitrobenzotrifluoride
Overview
Description
3-Methoxy-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . It is characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitrobenzotrifluoride typically involves the nitration of 3-methoxybenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 3-Methoxy-5-aminobenzotrifluoride.
Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-nitrobenzotrifluoride is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzotrifluoride is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical interactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- 3-Methoxy-5-aminobenzotrifluoride
- 3-Methoxy-5-nitrosalicylaldehyde
- 3-Methoxy-5-(trifluoromethyl)aniline
Uniqueness: this compound is unique due to the combination of its methoxy, nitro, and trifluoromethyl groups, which confer distinct reactivity and properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-methoxy-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-5(8(9,10)11)2-6(4-7)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVPJVRLLHBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334403 | |
Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-79-0 | |
Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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